molecular formula C7H15NO2 B1594825 Hexyl carbamate CAS No. 2114-20-7

Hexyl carbamate

Cat. No. B1594825
M. Wt: 145.2 g/mol
InChI Key: ROASJEHPZNKHOF-UHFFFAOYSA-N
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Patent
US04436668

Procedure details

The procedure described in Example 1 is followed, but additionally 5 parts of p-dimethylaminopyridine are introduced into the reaction mixture. Analysis by gas chromatography shows that over the same period 44.8% of n-hexyl carbamate have been converted and 101 parts of di-n-hexyl carbonate (98.0% of theory, based on converted n-hexyl carbamate) are formed; the product is isolated by subsequent fractional distillation at 121°-23° C./4 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:10])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])N>CN(C)C1C=CN=CC=1>[C:1](=[O:10])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(OCCCCCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OCCCCCC)(OCCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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